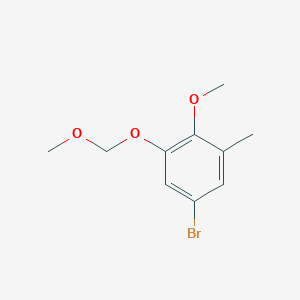
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- typically involves the bromination of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of methoxy groups to the benzene ring.
Methylation: Introduction of the methyl group to the benzene ring.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-hydroxy-2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Oxidation: Formation of 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 2-bromo-5-methoxy-1,3-dimethyl-: Similar structure but lacks the methoxymethoxy group.
Benzene, 4-bromo-3,5-dimethylanisole: Similar structure but has different substitution patterns on the benzene ring.
Benzene, 1-bromo-2,4-dimethoxy-: Similar structure but different positions of the methoxy groups.
Uniqueness
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
244126-25-8 |
|---|---|
Molekularformel |
C10H13BrO3 |
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO3/c1-7-4-8(11)5-9(10(7)13-3)14-6-12-2/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
MSJKJMYMDLIAOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


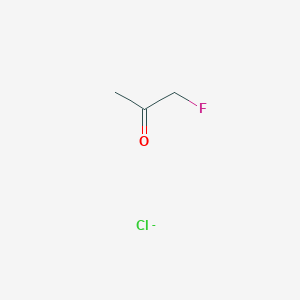
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
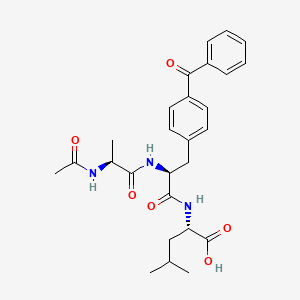
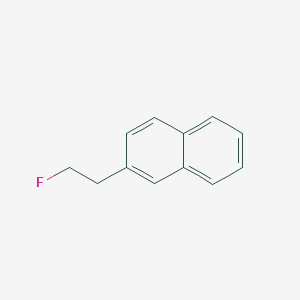
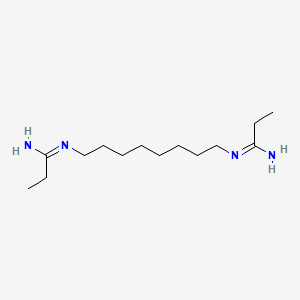
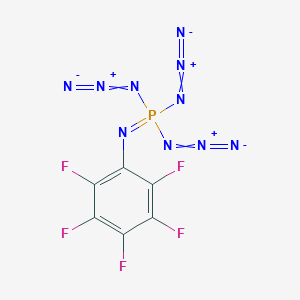
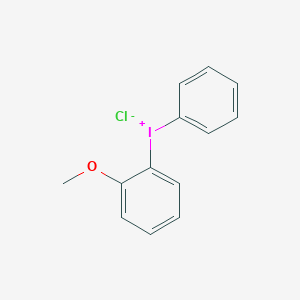

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
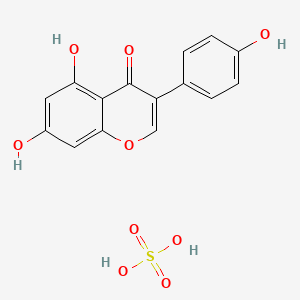
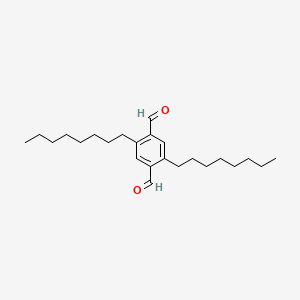
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
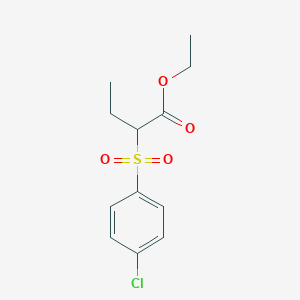
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
